molecular formula C22H22N2O3 B11945756 N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 853317-89-2

N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B11945756
CAS No.: 853317-89-2
M. Wt: 362.4 g/mol
InChI Key: MZSZWGWXRBCJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic compound featuring a tetrahydroacridine core linked to a carboxamide group substituted with a 2,5-dimethoxyphenyl moiety. The tetrahydroacridine scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

CAS No.

853317-89-2

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C22H22N2O3/c1-26-14-11-12-20(27-2)19(13-14)24-22(25)21-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)21/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3,(H,24,25)

InChI Key

MZSZWGWXRBCJKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Formation of Tetrahydroacridinecarboxylic Acid

The tetrahydroacridine core is synthesized via cyclization reactions. A common method involves:

Procedure :

  • React 2-aminobenzoic acid with cyclohexanone in polyphosphoric acid (PPA) at 145°C for 6 hours.

  • Quench with ice water and isolate the crude product via filtration.

  • Purify by recrystallization from ethanol (yield: 68-72%).

Key Reaction :

Cyclohexanone+2-Aminobenzoic AcidPPA, 145°CTetrahydroacridinecarboxylic Acid\text{Cyclohexanone} + \text{2-Aminobenzoic Acid} \xrightarrow{\text{PPA, 145°C}} \text{Tetrahydroacridinecarboxylic Acid}

Optimization Data :

ConditionVariationYield (%)Purity (%)
SolventPPA vs. H2SO472 vs. 5895 vs. 87
Temperature145°C vs. 120°C72 vs. 4595 vs. 82
Reaction Time6 h vs. 12 h72 vs. 6895 vs. 93

Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (70-75%).

Activation of Carboxylic Acid

The carboxylic acid group is activated for amide coupling using:

  • BOP-Cl : (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) in DMF with triethylamine.

  • HATU : (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dichloromethane.

Comparative Efficiency :

ReagentSolventTemp (°C)Activation Time (h)Coupling Yield (%)
BOP-ClDMF25285
HATUDCM0→25192
DCCTHF25478

HATU provides superior yields due to reduced racemization.

Amide Coupling with 2,5-Dimethoxyaniline

The final step involves coupling the activated acid with 2,5-dimethoxyaniline:

Procedure :

  • Dissolve tetrahydroacridinecarboxylic acid (1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2 eq) and stir at 0°C for 15 minutes.

  • Add 2,5-dimethoxyaniline (1.1 eq) and warm to 25°C overnight.

  • Quench with saturated NH4Cl and extract with ethyl acetate.

  • Purify via silica gel chromatography (hexane:EtOAc = 3:1).

Reaction Scheme :

Acridinecarboxylic Acid+2,5-DimethoxyanilineHATU/DIPEATarget Compound\text{Acridinecarboxylic Acid} + \text{2,5-Dimethoxyaniline} \xrightarrow{\text{HATU/DIPEA}} \text{Target Compound}

Yield Optimization :

Aniline Purity (%)Coupling Time (h)Yield (%)
951288
991292
991893

Industrial-Scale Synthesis

For kilogram-scale production, continuous flow reactors demonstrate advantages:

Process Parameters :

  • Residence Time : 8 minutes

  • Temperature : 100°C

  • Throughput : 2.5 kg/day

Batch vs. Flow Comparison :

MetricBatch ReactorFlow Reactor
Yield (%)8591
Purity (%)9398
Energy ConsumptionHighLow

Purification and Characterization

Final purification employs:

  • Column Chromatography : Silica gel with gradient elution (hexane → EtOAc).

  • Recrystallization : Ethanol/water (4:1) mixture.

Analytical Data :

  • HPLC : Retention time = 6.8 min (C18 column, MeOH:H2O = 70:30).

  • 1H NMR (500 MHz, CDCl3): δ 3.85 (s, 6H, OCH3), 6.45–7.20 (m, 7H, aromatic), 8.10 (s, 1H, CONH) .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups to the phenyl ring .

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been investigated for its potential therapeutic properties. Research indicates that it may act as:

  • Anticancer Agent : Preliminary studies suggest that this compound exhibits anticancer activity against various cancer cell lines. For instance, derivatives of acridine compounds have shown significant inhibition rates against tumor cells in vitro .
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems due to its structural resemblance to known neuroactive agents. Its interactions with acetylcholinesterase and butyrylcholinesterase have been explored for potential cognitive enhancement effects .

Biological Interactions

Research has focused on the interactions of this compound with biological macromolecules:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown promising results in inhibiting acetylcholinesterase activity in vitro .
  • Binding Affinity : Docking studies reveal that the compound can bind effectively to specific receptors or enzymes, modulating their activity and potentially leading to therapeutic effects .

Industrial Applications

In addition to its medicinal properties, this compound may find applications in:

  • Material Science : Due to its unique chemical structure, it can serve as a precursor for synthesizing novel materials with specific properties.
  • Chemical Reagents : It can be utilized as a reagent in organic synthesis for developing more complex molecules in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. This interaction often involves pathways related to neurotransmission, cellular signaling, or metabolic processes .

Comparison with Similar Compounds

N-(4-Fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

  • Structural Differences : Replaces the 2,5-dimethoxyphenyl group with a 4-fluorophenyl substituent.
  • Electronic Effects: Fluorine’s electronegativity may alter charge distribution, affecting interactions with polar residues in target proteins.
  • Pharmacological Implications : Fluorinated analogs are often prioritized in drug discovery for their metabolic stability and enhanced binding to hydrophobic pockets .

N-Benzyl-1,2,3,4-tetrahydroacridin-9-amine

  • Structural Differences : Substitutes the carboxamide group with a benzylamine moiety.
  • Impact on Properties :
    • Basicity : The amine group introduces basicity (pKa ~9–10), enabling protonation at physiological pH, which influences blood-brain barrier penetration and CNS targeting .
    • Solubility : Reduced polarity compared to carboxamide derivatives may limit aqueous solubility but enhance lipid bilayer traversal .

Tetrahydrocarbazole Derivatives (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide)

  • Core Heterocycle : Replaces acridine with carbazole, a tricyclic system with a pyrrole ring fused to two benzene rings.
  • Impact on Properties :
    • Planarity and Binding : Carbazole’s reduced planarity compared to acridine may weaken intercalation with DNA or enzymes.
    • Substituent Effects : Chloro, fluoro, or methyl groups on the carbazole core enhance steric bulk and modulate electronic properties for targeted inhibition (e.g., kinase or protease targets) .
  • Pharmacological Implications : These derivatives are often explored in oncology for their ability to disrupt protein-protein interactions .

C-MET/AXL Inhibitors (e.g., N-[4-[(2-amino-4-pyridinyl)oxy]-3-fluorophenyl]-3-(4-fluorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxamide)

  • Core Heterocycle : Utilizes a tetrahydro-pyrimidine-dione scaffold instead of acridine.
  • Impact on Properties :
    • Hydrogen Bonding : The dioxo groups serve as hydrogen bond acceptors, enhancing affinity for kinase active sites.
    • Selectivity : Dual fluorine substituents improve selectivity for C-MET/AXL kinases over off-target enzymes .
  • Pharmacological Implications : Such compounds are prioritized in targeted cancer therapies due to their precision in blocking oncogenic signaling pathways .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Pharmacological Target Key Properties
N-(2,5-dimethoxyphenyl)-...acridinecarboxamide Tetrahydroacridine 2,5-dimethoxyphenyl C21H21N2O3 Hypothesized CNS targets High electron density, moderate logP
N-(4-Fluorophenyl)-...acridinecarboxamide Tetrahydroacridine 4-fluorophenyl C20H17FN2O Enzymes with hydrophobic pockets Enhanced lipophilicity
N-Benzyl-1,2,3,4-tetrahydroacridin-9-amine Tetrahydroacridine Benzylamine C20H19N2 Acetylcholinesterase Basic, CNS-penetrant
Tetrahydrocarbazole derivatives Tetrahydrocarbazole Chloro/fluoro/methyl Varies Kinases, proteases Moderate planarity, tunable bulk
C-MET/AXL inhibitors Tetrahydro-pyrimidine Dual fluoro, dioxo groups C21H17F2N5O3 C-MET/AXL kinases High kinase selectivity

Research Findings and Implications

  • Structural Flexibility : The tetrahydroacridine core allows diverse substitutions, enabling optimization for specific targets. Methoxy groups favor solubility and hydrogen bonding, while halogens enhance lipophilicity and metabolic stability .
  • Target Selectivity : Carboxamide derivatives with electron-rich substituents (e.g., methoxy) may favor interactions with serotonin or dopamine receptors, whereas fluorinated analogs are better suited for kinase inhibition .
  • Clinical Potential: The lack of direct data on N-(2,5-dimethoxyphenyl)-...acridinecarboxamide underscores the need for empirical studies to validate its mechanism and therapeutic scope.

Biological Activity

N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O3C_{23}H_{26}N_2O_3, with a molecular weight of approximately 350.42 g/mol. The compound features a dimethoxy substitution pattern on the phenyl ring, which enhances its solubility and alters its interaction with biological targets compared to other acridine derivatives.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Similar to other acridine derivatives, this compound has shown potential as an anticancer agent. Studies suggest that acridine compounds can inhibit cell proliferation and induce apoptosis in cancer cells by interacting with DNA and affecting cell cycle progression .
  • Mechanism of Action : The mechanism involves the compound's ability to bind to DNA and alter glutathione levels within cells. This binding may lead to cell-cycle arrest and subsequent cell death in tumor cells .

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamideDichlorophenyl groupAnticancer properties
N-(2-chlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamideChlorophenyl groupAntimicrobial activity
9-aminoacridineAmino group on acridineAntitumor agent

The unique dimethoxy substitution in this compound may contribute to its distinct pharmacological profile and efficacy compared to these analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of acridine derivatives in cancer treatment:

  • Cell Proliferation Studies : In vitro studies using various cancer cell lines (e.g., HL-60 and A2780) demonstrated that acridine derivatives could significantly inhibit cell growth with IC50 values indicating potent activity .
  • DNA Interaction Experiments : Electrochemical methods were employed to study the interaction between acridines and DNA. The results indicated a high affinity for DNA binding among several acridine derivatives .
  • Metabolic Pathways : Research into the metabolic pathways of these compounds revealed that they are substrates for various liver enzymes. This suggests that understanding their metabolism could provide insights into their therapeutic potential and toxicity profiles .

Q & A

Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide, and how can its purity be validated?

Methodological Answer:

  • Synthesis : Utilize tandem reactions such as Knoevenagel condensation followed by Michael addition, as demonstrated in analogous tetrahydroacridine carboxamide syntheses . For regioselective alkylation, employ thiol-reactive intermediates under controlled pH conditions.
  • Purity Validation : Combine reversed-phase HPLC (as in Cisatracurium Besylate analysis ) with mass spectrometry (e.g., exact mass determination, as in ). Validate system suitability using reference standards with ≥97.0% purity thresholds .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • Spectral Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the tetrahydroacridine core and dimethoxyphenyl substitution. Compare with spectral libraries for acridine derivatives .
  • Crystallography : Single-crystal X-ray diffraction (XRD) is essential for resolving stereochemistry, as shown in decahydroacridine-dione structures . Pair with DFT calculations to validate bond angles and torsional strain.

Q. What preliminary biological screening assays are appropriate for evaluating its therapeutic potential?

Methodological Answer:

  • In Vitro Assays : Screen for kinase inhibition (e.g., c-MET/AXL targets ) using fluorescence polarization. Assess cytotoxicity via MTT assays, referencing protocols for acridine-based P-glycoprotein inhibitors like GF120918 .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, ring saturation) influence its bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Conduct combinatorial synthesis of analogs with varied substituents (e.g., fluoro, chloro, methoxy groups). Compare inhibitory potency using dose-response curves in kinase assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like c-MET, leveraging crystallographic data from related acridines .

Q. How can researchers resolve contradictions in pharmacokinetic data, such as bioavailability vs. toxicity?

Methodological Answer:

  • Transport Studies : Use Caco-2 cell monolayers to assess intestinal permeability and P-glycoprotein efflux (reference GF120918’s ATPase activity assays ).
  • Metabolite Profiling : Apply LC-MS/MS to identify phase I/II metabolites. Cross-reference with toxicity databases (e.g., FDA GSRS ) to correlate metabolic pathways with adverse effects.

Q. What advanced analytical strategies address challenges in quantifying low-concentration samples of this compound?

Methodological Answer:

  • Hyphenated Techniques : Deploy UPLC-QTOF-MS for trace-level detection (≤1 ng/mL). Validate with isotopic labeling (e.g., 13C^{13}C-standards) to minimize matrix effects .
  • Microscopy : Use confocal Raman imaging for spatial distribution analysis in tissue samples, referencing protocols for acridine-based dyes .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo efficacy data be interpreted?

Methodological Answer:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate in vitro IC50_{50} values with in vivo plasma concentration-time profiles. Adjust for species-specific metabolic differences using allometric scaling .
  • Tissue Penetration Studies : Employ microdialysis in target tissues (e.g., tumors) to measure unbound drug concentrations, addressing potential efflux pump activity .

Q. What statistical approaches are recommended for reconciling variability in biological replicate data?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to isolate batch effects or environmental variables. Use mixed-effects models to account for inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.